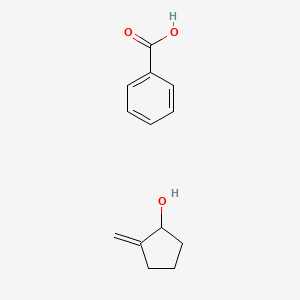
Benzoic acid--2-methylidenecyclopentan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Benzoic acid–2-methylidenecyclopentan-1-ol (1/1) is an organic compound with the molecular formula C13H16O3. It is a derivative of benzoic acid and 2-methylidenecyclopentan-1-ol, combining the properties of both components. This compound is known for its unique structure, which includes a benzoic acid moiety and a cyclopentanol ring with a methylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzoic acid–2-methylidenecyclopentan-1-ol (1/1) typically involves the esterification of benzoic acid with 2-methylidenecyclopentan-1-ol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed to ensure complete esterification, and the product is purified by recrystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of Benzoic acid–2-methylidenecyclopentan-1-ol (1/1) may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient separation techniques, such as chromatography, ensures the production of high-quality compound.
Properties
CAS No. |
195151-41-8 |
|---|---|
Molecular Formula |
C13H16O3 |
Molecular Weight |
220.26 g/mol |
IUPAC Name |
benzoic acid;2-methylidenecyclopentan-1-ol |
InChI |
InChI=1S/C7H6O2.C6H10O/c8-7(9)6-4-2-1-3-5-6;1-5-3-2-4-6(5)7/h1-5H,(H,8,9);6-7H,1-4H2 |
InChI Key |
PSRREDFBJFJROO-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCC1O.C1=CC=C(C=C1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















